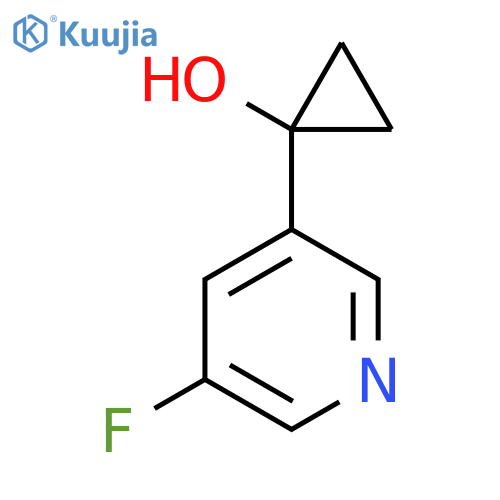

Cas no 1564751-78-5 (1-(5-fluoropyridin-3-yl)cyclopropan-1-ol)

1564751-78-5 structure

商品名:1-(5-fluoropyridin-3-yl)cyclopropan-1-ol

1-(5-fluoropyridin-3-yl)cyclopropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-(5-fluoropyridin-3-yl)cyclopropan-1-ol

- 1564751-78-5

- SCHEMBL23231457

- EN300-2006617

-

- インチ: 1S/C8H8FNO/c9-7-3-6(4-10-5-7)8(11)1-2-8/h3-5,11H,1-2H2

- InChIKey: NIRGZIOHCOILRM-UHFFFAOYSA-N

- ほほえんだ: FC1=CN=CC(=C1)C1(CC1)O

計算された属性

- せいみつぶんしりょう: 153.058992041g/mol

- どういたいしつりょう: 153.058992041g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 33.1Ų

1-(5-fluoropyridin-3-yl)cyclopropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2006617-0.25g |

1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |

1564751-78-5 | 0.25g |

$906.0 | 2023-09-16 | ||

| Enamine | EN300-2006617-0.5g |

1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |

1564751-78-5 | 0.5g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-2006617-2.5g |

1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |

1564751-78-5 | 2.5g |

$1931.0 | 2023-09-16 | ||

| Enamine | EN300-2006617-5.0g |

1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |

1564751-78-5 | 5g |

$3520.0 | 2023-06-02 | ||

| Enamine | EN300-2006617-1g |

1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |

1564751-78-5 | 1g |

$986.0 | 2023-09-16 | ||

| Enamine | EN300-2006617-10g |

1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |

1564751-78-5 | 10g |

$4236.0 | 2023-09-16 | ||

| Enamine | EN300-2006617-0.05g |

1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |

1564751-78-5 | 0.05g |

$827.0 | 2023-09-16 | ||

| Enamine | EN300-2006617-10.0g |

1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |

1564751-78-5 | 10g |

$5221.0 | 2023-06-02 | ||

| Enamine | EN300-2006617-5g |

1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |

1564751-78-5 | 5g |

$2858.0 | 2023-09-16 | ||

| Enamine | EN300-2006617-0.1g |

1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |

1564751-78-5 | 0.1g |

$867.0 | 2023-09-16 |

1-(5-fluoropyridin-3-yl)cyclopropan-1-ol 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

1564751-78-5 (1-(5-fluoropyridin-3-yl)cyclopropan-1-ol) 関連製品

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量